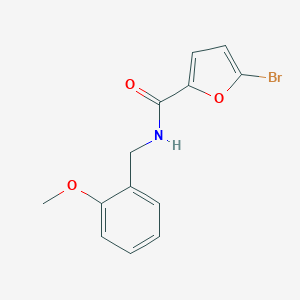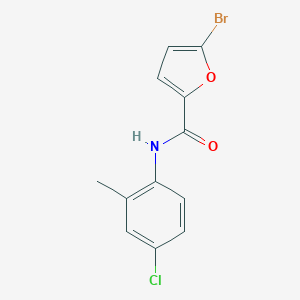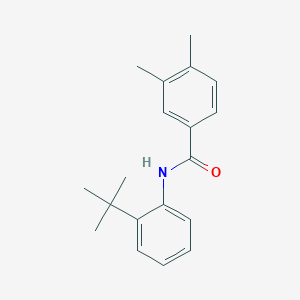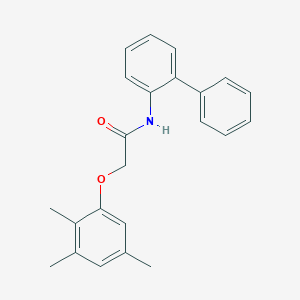![molecular formula C26H22N2O4S B296722 Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296722.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown promising results in scientific research. It is a tetrahydroquinoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential use as a therapeutic agent for neurological disorders. The limitations include the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For the research on Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are also needed to determine its safety and efficacy in humans and to identify any potential side effects. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
合成法
The synthesis of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the reaction of 2-naphthalenemethanethiol with 5-cyano-4-(4-methoxyphenyl)-3,4-dihydropyridin-2(1H)-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.
科学的研究の応用
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C26H22N2O4S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
methyl 5-cyano-4-(4-methoxyphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-31-20-11-9-18(10-12-20)22-21(14-27)25(28-24(29)23(22)26(30)32-2)33-15-16-7-8-17-5-3-4-6-19(17)13-16/h3-13,22-23H,15H2,1-2H3,(H,28,29) |
InChIキー |
NZNSZTRDLPRPMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)

![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)




![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)



![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)